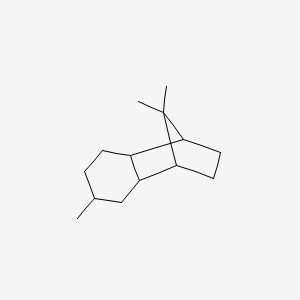
Decahydro-6,9,9-trimethyl-1,4-methanonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane is a complex organic compound with a unique tricyclic structure. It is characterized by its three interconnected rings and the presence of three methyl groups at specific positions. The molecular formula for this compound is C14H24, and it has a molecular weight of 192.34 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,11,11-trimethyltricyclo[6.2.1.02,7]undecane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core structure. This is followed by selective methylation to introduce the three methyl groups at the desired positions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
In an industrial setting, the production of 4,11,11-trimethyltricyclo[6.2.1.02,7]undecane may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions is common, ensuring consistent quality and purity of the final product .
化学反应分析
Types of Reactions
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can be introduced into the molecule by replacing hydrogen atoms at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons. Substitution reactions can result in halogenated derivatives .
科学研究应用
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and binding affinities.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems and therapeutic agents, is ongoing.
作用机制
The mechanism by which 4,11,11-trimethyltricyclo[6.2.1.02,7]undecane exerts its effects depends on its specific application. In chemical reactions, its tricyclic structure provides stability and reactivity, allowing it to participate in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function .
相似化合物的比较
Similar Compounds
4,11,11-trimethyltricyclo[5.3.1.0~1,5~]undecane: Another tricyclic compound with a similar structure but different ring sizes and connectivity.
4,11,11-trimethyltricyclo[6.2.1.0^{2,7}]undecane: A closely related compound with slight variations in the ring structure and methyl group positions.
Uniqueness
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane is unique due to its specific tricyclic arrangement and the positions of its methyl groups. These structural features confer distinct chemical and physical properties, making it valuable for various research and industrial applications .
属性
CAS 编号 |
67893-06-5 |
|---|---|
分子式 |
C14H24 |
分子量 |
192.34 g/mol |
IUPAC 名称 |
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane |
InChI |
InChI=1S/C14H24/c1-9-4-5-10-11(8-9)13-7-6-12(10)14(13,2)3/h9-13H,4-8H2,1-3H3 |
InChI 键 |
CRDREESKXHONIB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2C3CCC(C2C1)C3(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


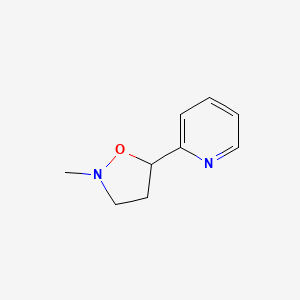
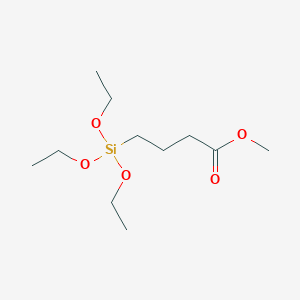
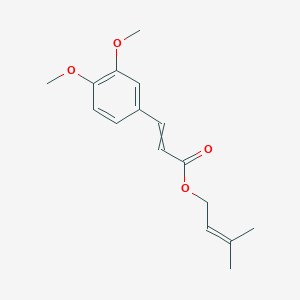
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)
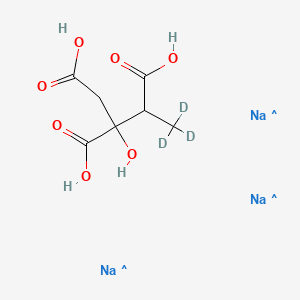
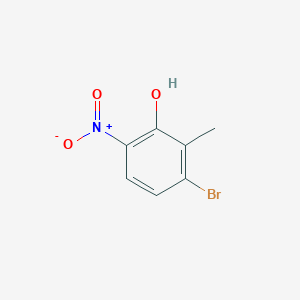
![[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)
![7-(2-furyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14083279.png)
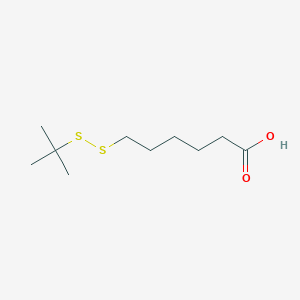
![1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-](/img/structure/B14083281.png)
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)
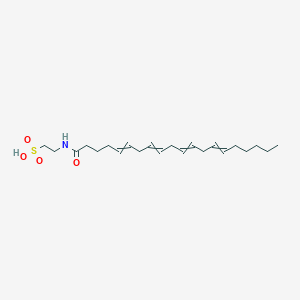
![Ethenetricarbonitrile, [(4-bromophenyl)amino]-](/img/structure/B14083295.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083296.png)
